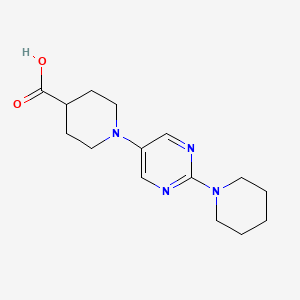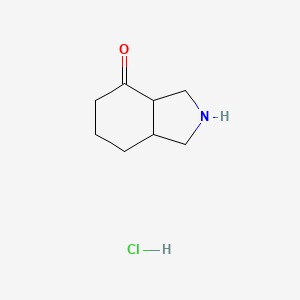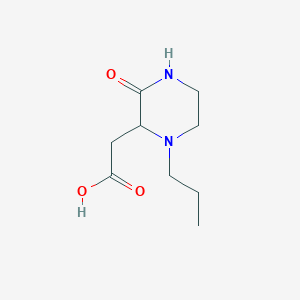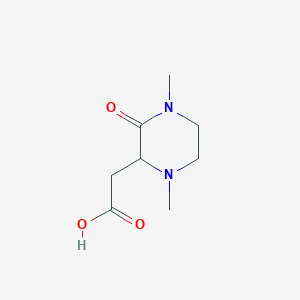
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of a related compound, (2-piperidin-1-ylpyrimidin-5-yl)boronic acid, has been reported . It has a molecular weight of 207.04 g/mol .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, (2-piperidin-1-ylpyrimidin-5-yl)boronic acid, have been reported . It has a molecular weight of 207.04 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .
Applications De Recherche Scientifique
Cancer Treatment
Compounds related to 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid have been studied for their potential in treating cancer. For example, certain derivatives have been identified as Aurora kinase inhibitors, suggesting a role in cancer treatment due to their ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research has shown that certain piperidine-containing pyrimidine derivatives exhibit significant antibacterial activity. This includes compounds synthesized through microwave-assisted methods, which demonstrate promising results against bacterial strains (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Corrosion Inhibition
Piperidine derivatives, including those structurally related to 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid, have been studied for their effectiveness in inhibiting the corrosion of metals. Research involving quantum chemical calculations and molecular dynamics simulations indicates that these compounds can significantly reduce metal corrosion (S. Kaya et al., 2016).
Synthesis of Chiral Building Blocks
The compound has been utilized in the synthesis of chiral building blocks for alkaloids. This includes the examination of C(2)-symmetric piperidine carboxylic acid methyl esters as precursors for synthesizing piperidine-related alkaloids (H. Takahata et al., 2002).
Antiplatelet Activities
Derivatives of piperidine, including those structurally similar to the compound , have been synthesized and evaluated for their antiplatelet activities. These compounds show potential as inhibitors of platelet aggregation, suggesting applications in cardiovascular disease treatment (Byeoung-Soo Park et al., 2008).
Photoluminescence and Optical Properties
The optical properties of piperidine-substituted benzothiazole derivatives have been investigated, revealing insights into their photoluminescence spectra. This suggests potential applications in material science and photonics (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).
Synthesis of Deoxycytidine Kinase Inhibitors
The compound has been used as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, which have implications in cancer treatment (Haiming Zhang et al., 2009).
Activation of K+ Channels
Some derivatives activate small-conductance Ca2+-activated K+ channels, which have implications in the treatment of disorders related to ion channel dysfunction (C. Hougaard et al., 2009).
Mécanisme D'action
While the mechanism of action for the specific compound you mentioned is not available, it’s worth noting that piperidine derivatives have been found to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14(21)12-4-8-18(9-5-12)13-10-16-15(17-11-13)19-6-2-1-3-7-19/h10-12H,1-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJBPPNPCCGKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)


![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)
![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)

